molecular formula C15H20N4O5 B2723698 N'-[3-(morpholin-4-yl)propyl]-N-(3-nitrophenyl)ethanediamide CAS No. 941945-88-6

N'-[3-(morpholin-4-yl)propyl]-N-(3-nitrophenyl)ethanediamide

Cat. No.: B2723698
CAS No.: 941945-88-6
M. Wt: 336.348
InChI Key: BBWLEMFZQBWHIS-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-N’-(3-nitrophenyl)oxamide is a synthetic organic compound that features both morpholine and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-N’-(3-nitrophenyl)oxamide typically involves the reaction of 3-nitroaniline with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired oxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-N’-(3-nitrophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-N’-(3-nitrophenyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring could enhance the compound’s solubility and bioavailability, while the nitrophenyl group might contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholin-4-ylpropyl)-N’-(4-nitrophenyl)oxamide
  • N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide
  • N-(3-piperidin-4-ylpropyl)-N’-(3-nitrophenyl)oxamide

Uniqueness

N-(3-morpholin-4-ylpropyl)-N’-(3-nitrophenyl)oxamide is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the morpholine ring. These structural features can influence its reactivity, solubility, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c20-14(16-5-2-6-18-7-9-24-10-8-18)15(21)17-12-3-1-4-13(11-12)19(22)23/h1,3-4,11H,2,5-10H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLEMFZQBWHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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